4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-19(4-2)15-9-7-14(8-10-15)18-22(20,21)16-11-5-13(17)6-12-16/h5-12,18H,3-4,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJBRPLNMODUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide typically involves the reaction of 4-diethylaminobenzenesulfonyl chloride with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry and Enzyme Inhibition
Carbonic Anhydrase Inhibition
Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in physiological processes. The compound has been identified as a potent inhibitor of various carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in several cancers.
- Study Findings : A study synthesized new thiazolone–benzenesulfonamides, including derivatives of 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide. These compounds exhibited significant inhibitory effects on CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their selectivity and potential as therapeutic agents against cancer .
- Binding Affinity : The compound demonstrated a higher binding affinity for CA isoforms compared to other derivatives, suggesting its utility in targeting specific cancer types .
Anticancer Activity
The compound's anticancer properties have been extensively studied, particularly against breast cancer cell lines.
- Cell Line Studies : In vitro studies evaluated the anti-proliferative activity of various derivatives against MDA-MB-231 (triple-negative breast cancer) and MCF-7 cell lines. Compounds exhibited significant inhibition with selectivity ratios favoring cancer cells over normal cells . For instance, some derivatives showed selectivity ratios between 5.5 to 17.5 times against breast cancer cell lines compared to normal cells.
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, evidenced by a substantial increase in annexin V-FITC positive apoptotic cells when treated with active compounds derived from this compound .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, particularly against Gram-positive bacteria.
- Inhibition Studies : Derivatives demonstrated significant antibacterial effects at concentrations around 50 μg/mL, with notable inhibition percentages against Staphylococcus aureus and Klebsiella pneumoniae . For example:
- Compound 4e showed an inhibition rate of 80.69% against S. aureus.
- Compounds 4g and 4h exhibited anti-biofilm activities with inhibition rates of 79.46% and 77.52%, respectively.
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that compounds derived from this compound possess favorable pharmacokinetic profiles, making them suitable candidates for further development in drug formulation .
Data Summary Table
| Application | Activity Type | Key Findings |
|---|---|---|
| Carbonic Anhydrase | Enzyme Inhibition | IC50 values: 10.93–25.06 nM for CA IX |
| Anticancer Activity | Cell Proliferation | Significant inhibition against MDA-MB-231 & MCF-7 |
| Antimicrobial Activity | Bacterial Inhibition | Up to 80.69% inhibition against S. aureus |
| Pharmacokinetics | ADMET Profiles | Favorable absorption and distribution properties |
Case Studies
- Inhibition Study on Breast Cancer Cells : A comprehensive study reported that compounds derived from this compound induced apoptosis in breast cancer cell lines with a notable increase in apoptotic markers compared to controls .
- Antimicrobial Efficacy Against S. aureus : Another study highlighted the effectiveness of these compounds in inhibiting bacterial growth and biofilm formation, showcasing their potential use in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition can lead to reduced tumor growth and increased apoptosis (programmed cell death) . The compound interacts with the active site of the enzyme, blocking its activity and disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of sulfonamides are highly dependent on substituents attached to the sulfonamide nitrogen and the aromatic ring. Below is a detailed comparison with structurally analogous compounds:
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl in 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide) enhance enzyme inhibitory potency (IC50 = 19 nM for KMO) . Heterocyclic substituents (e.g., thiazolyl, isoxazolyl) improve target selectivity. For example, Sulfamethizole’s thiadiazole group confers antibacterial specificity .
Alkylamine chain length (e.g., ethyl vs. hexyl in alkylimino-substituted analogs) modulates solubility and binding kinetics .
Synthetic Challenges :
Biological Activity
4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to an aromatic system, which is known for its ability to interact with various biological targets. Its molecular formula is C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 286.37 g/mol.
The biological activity of this compound primarily involves the inhibition of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can disrupt cellular pH regulation and ion transport, leading to various therapeutic effects.
Enzyme Inhibition
Research indicates that sulfonamide derivatives can exhibit selective inhibition against different isoforms of carbonic anhydrases. For instance, studies have shown that certain derivatives display IC₅₀ values in the nanomolar range against CA IX, suggesting potent inhibitory activity .
Biological Activities
- Anticancer Activity :
- Antibacterial Properties :
- Antifungal Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications to the diethylamino group and the sulfonamide moiety can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Diethylamino substitution | Enhances solubility and bioavailability |
| Aromatic ring alterations | Affects binding affinity to target enzymes |
| Sulfonamide group changes | Impacts enzyme selectivity and inhibitory potency |
Case Studies
- Inhibition of Carbonic Anhydrase IX :
- Apoptosis Induction in Cancer Cells :
Q & A
Basic: What are the established synthetic routes and characterization methods for 4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide?
Answer:
The synthesis typically involves coupling 4-aminobenzenesulfonyl chloride with 4-(diethylamino)aniline under controlled pH (7–9) in aqueous or mixed solvents (e.g., THF/H₂O). Key steps include:
- Acylation : Substituted intermediates are generated via acetylation of the sulfonamide nitrogen (e.g., using acetic anhydride) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used.
- Characterization :
- Spectroscopy : ¹H/¹³C NMR (to confirm substitution patterns), FT-IR (sulfonamide S=O stretch at ~1150–1350 cm⁻¹) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
Advanced: How can reaction conditions be optimized to enhance yield and regioselectivity for derivatives?
Answer:
Optimization involves:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic amines, while adding catalytic KI enhances coupling efficiency .
- Temperature Control : Reactions at 0–5°C minimize side products (e.g., over-acylation).
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution .
- Real-Time Monitoring : HPLC or TLC tracks reaction progress, enabling timely quenching.
Basic: Which spectroscopic techniques are critical for distinguishing structural isomers of this compound?
Answer:
- NMR : ¹H NMR distinguishes substituents on the phenyl rings (e.g., diethylamino group protons at δ 1.1–1.3 ppm for CH₃ and δ 3.3–3.5 ppm for N-CH₂) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry; for example, C=O···H-N hydrogen bonds in crystal lattices confirm sulfonamide connectivity .
- UV-Vis : Absorbance maxima shifts (e.g., 280–320 nm) indicate electronic effects of substituents.
Advanced: What computational strategies are used to predict biological activity and binding modes?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., carbonic anhydrase IX). The diethylamino group’s hydrophobicity enhances binding to enzyme pockets .
- QSAR Modeling : Descriptors like logP, polar surface area, and H-bond donors correlate with antimicrobial activity (R² > 0.85 in validated models) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
Advanced: How to resolve contradictions between solubility data and bioactivity in different studies?
Answer:
- Solubility Profiling : Use shake-flask method with buffered solutions (pH 1–7.4) and HPLC quantification. Note that protonation of the diethylamino group at acidic pH increases solubility but may reduce membrane permeability .
- Bioactivity Context : Low solubility compounds may show false-negative results in aqueous assays; use DMSO stocks ≤1% (v/v) to avoid solvent interference .
Advanced: How to design derivatives for improved selectivity against off-target enzymes?
Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂ at the para position) to modulate sulfonamide’s pKa and enhance target affinity .
- Fragment-Based Design : Replace diethylamino with piperazine to balance hydrophobicity and hydrogen-bonding capacity .
- Selectivity Screening : Profile against isoforms (e.g., carbonic anhydrase II vs. IX) using fluorometric activity assays .
Basic: What crystallographic parameters are critical for analyzing this compound’s solid-state structure?
Answer:
- Unit Cell Dimensions : Monoclinic systems (e.g., space group P2₁/c) are common for sulfonamides .
- Hydrogen Bonding : Measure S=O···H-N distances (typically 2.8–3.2 Å) and angles (>120°) to assess packing efficiency .
- Thermal Motion : Anisotropic displacement parameters (ADPs) indicate conformational flexibility of the diethylamino group.
Advanced: How to investigate the compound’s mechanism in enzyme inhibition?
Answer:
- Kinetic Assays : Use stopped-flow spectrophotometry to determine inhibition constants (Kᵢ). For carbonic anhydrase, monitor CO₂ hydration at 400 nm .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to differentiate competitive vs. non-competitive inhibition .
- Mutagenesis Studies : Replace key residues (e.g., Thr199 in carbonic anhydrase) to identify critical interactions .
Advanced: How to perform structure-activity relationship (SAR) analysis for antimicrobial derivatives?
Answer:
- Library Synthesis : Prepare 10–20 derivatives with varied substituents (e.g., halogens, alkyl chains) on the benzenesulfonamide core .
- Bioactivity Testing : Use microdilution assays (MIC against S. aureus, E. coli).
- Multivariate Analysis : PCA or PLS regression links electronic (Hammett σ) and steric (Taft Eₛ) parameters to activity trends .
Basic: What stability studies are required for long-term storage of this compound?
Answer:
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) .
- Storage Recommendations : Lyophilized samples in amber vials under N₂ at –20°C show >95% stability over 12 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
